2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione

Description

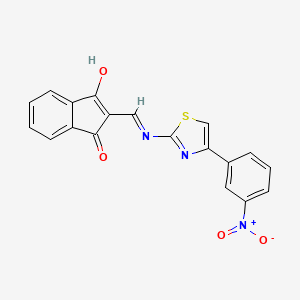

The compound 2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione is a structurally complex molecule derived from the indane-1,3-dione scaffold, a versatile building block in medicinal and materials chemistry . The core indane-1,3-dione moiety is functionalized with a thiazole ring bearing a 3-nitrophenyl substituent and an aminomethylene linker.

Properties

IUPAC Name |

3-hydroxy-2-[(E)-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]iminomethyl]inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3O4S/c23-17-13-6-1-2-7-14(13)18(24)15(17)9-20-19-21-16(10-27-19)11-4-3-5-12(8-11)22(25)26/h1-10,23H/b20-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSQDQBVLTPOUJH-AWQFTUOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which is then coupled with the indane-1,3-dione moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.

Materials Science: The compound is used in the development of high-performance dyes for photopolymerization processes.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or microbial growth. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)

- Core Structure : Isoindoline-1,3-dione with a triazolidine-thione substituent.

- IR data confirms the presence of C=O (1785, 1714 cm⁻¹) and C=S (1217 cm⁻¹) groups .

2-[4-(3-Methyl-5-thioxo-1,2,4-triazolidin-3-yl)phenyl]isoindole-1,3-dione (14)

- Core Structure : Isoindole-1,3-dione with a simpler triazolidine-thione group.

- Key Features :

(ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide (15)

- Core Structure : Indane-1,3-dione with a benzohydrazide substituent.

- Key Features :

- Contains a hydrazide linker, enabling chelation or hydrogen bonding.

- IR peaks at 1672 cm⁻¹ (C=O) and 3330 cm⁻¹ (NH) suggest reactivity in biological systems .

- Biological Activity : Hydrazide derivatives are often explored for antimicrobial or anticancer applications, though specific data for 15 is lacking.

Comparative Analysis of Key Properties

Electronic and Steric Considerations

- The thiazole ring may contribute to planar aromaticity, favoring DNA intercalation or enzyme inhibition .

- Contrast with Analogues :

- Compounds like 13c and 14 lack nitro groups but feature sulfur atoms (C=S), which could modulate redox activity or metal binding.

- Hydrazide derivatives (e.g., 15) prioritize hydrogen-bonding interactions, whereas the target compound’s nitro and thiazole groups may favor electrophilic reactivity.

Biological Activity

The compound 2-(((4-(3-nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione , identified by its CAS number 1023882-67-8 , is a synthetic organic molecule with potential biological activities. Its molecular formula is , and it has garnered attention for its antimicrobial and anticancer properties. This article reviews its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The structure of the compound features a thiazole ring, an indane dione moiety, and a nitrophenyl group. This unique combination suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 377.37 g/mol |

| CAS Number | 1023882-67-8 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar thiazole derivatives. For instance, compounds with structural similarities have shown significant activity against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of thiazole derivatives, several compounds demonstrated minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of compounds similar to this compound has been explored extensively. Thiazole derivatives have been reported to induce apoptosis in cancer cell lines through various mechanisms, including:

- Inhibition of cell proliferation

- Induction of oxidative stress

- Modulation of apoptotic pathways

Research Findings:

A study on thiosemicarbazone analogues indicated that certain compounds exhibited selective cytotoxicity towards multidrug-resistant cancer cells . The compound's ability to inhibit specific enzymes involved in cancer progression, such as cathepsin L, has also been noted.

The biological activity of this compound may be attributed to its ability to interact with key cellular targets:

- DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.

- Biofilm Disruption : The compound may disrupt biofilm formation in pathogenic bacteria, enhancing its antimicrobial efficacy .

Toxicity Profile

Toxicity assessments are crucial for evaluating the safety profile of any new therapeutic agent. Preliminary studies suggest that the compound exhibits low hemolytic activity and non-cytotoxicity at concentrations above 60 µM . This indicates a favorable safety profile for further development.

Q & A

Q. What synthetic methodologies are established for producing 2-(((4-(3-Nitrophenyl)-2,5-thiazolyl)amino)methylene)indane-1,3-dione, and how can purity be optimized?

Answer: The synthesis of this compound likely involves multi-step reactions, such as condensation between a 3-nitrophenyl-substituted thiazole amine and indane-1,3-dione derivatives. Key steps include:

- Reflux conditions : Optimize temperature (e.g., 80–120°C) and solvent polarity (e.g., ethanol, DMF) to enhance reaction efficiency.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol) to isolate the product.

- Purity validation : Employ HPLC (C18 column, acetonitrile/water mobile phase) or NMR (¹H/¹³C) to confirm structural integrity and assess impurities .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) characterize this compound’s structural and electronic properties?

Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm, methylene groups near δ 4.0–5.0 ppm) and carbon hybridization.

- IR spectroscopy : Detect functional groups (e.g., C=O stretches ~1700 cm⁻¹, N-H bends ~3300 cm⁻¹).

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate synthesis .

Q. What initial biological screening approaches are recommended to assess its bioactivity (e.g., antimicrobial, anticancer)?

Answer:

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi, with MIC/MBC/MFC endpoints.

- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and triplicate replicates .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for synthesis and handling.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water contact to prevent dispersion .

Advanced Research Questions

Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound’s biological activity?

Answer:

- Derivatization : Synthesize analogs with modifications to the nitro group, thiazole ring, or indane-dione moiety.

- Assay diversification : Test analogs across multiple bioactivity models (e.g., enzyme inhibition, apoptosis pathways).

- Statistical design : Apply factorial designs (e.g., 2^k factorial) to evaluate synergistic effects of structural variables .

Q. What methodologies assess the environmental fate and ecotoxicological impacts of this compound?

Answer:

- Environmental persistence : Conduct hydrolysis/photolysis studies (OECD 111/316 guidelines) under varying pH/UV conditions.

- Bioaccumulation : Use logP calculations (e.g., shake-flask method) and bioconcentration factor (BCF) assays in aquatic models (e.g., Daphnia magna).

- Ecotoxicology : Perform acute/chronic toxicity tests on algae (OECD 201) and zebrafish embryos (FET test) .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values across studies) be systematically resolved?

Answer:

- Variable control : Standardize cell culture conditions (passage number, serum concentration) and compound solubility (DMSO concentration ≤0.1%).

- Meta-analysis : Apply weighted regression models to identify confounding factors (e.g., assay type, exposure time).

- Validation : Replicate experiments across independent labs using blinded protocols .

Q. What advanced analytical techniques quantify degradation products or stability under physiological conditions?

Answer:

- LC-MS/MS : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) over 24–72 hours.

- Accelerated stability studies : Use thermal gravimetric analysis (TGA) to predict shelf-life (Arrhenius equation).

- X-ray crystallography : Resolve degradation-induced structural changes in the thiazole or indane-dione moieties .

Q. How can computational modeling (e.g., DFT, molecular docking) predict interactions with biological targets?

Answer:

- DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) to map electron density and reactive sites.

- Molecular docking (AutoDock Vina) : Simulate binding to cancer targets (e.g., EGFR, topoisomerase II) using PDB structures. Validate with MD simulations (NAMD/GROMACS) .

Q. What methodological frameworks integrate cross-disciplinary data (e.g., chemical, biological, environmental) for risk assessment?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.